molecular formula C14H16N4O2S B2682926 11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034414-06-5

11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2682926
CAS No.: 2034414-06-5
M. Wt: 304.37
InChI Key: MYGAVPYFJUIRJL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are known to have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazolo[3,4-b]pyridine derivatives can be synthesized through various methods .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Research has focused on the synthesis of compounds like imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which have shown significant antitumor activity in mice. These compounds have been developed through routes that involve cyclization of substituted amino-diaminopyridines, indicating the relevance of pyridine analogs in cancer research (Carroll Temple et al., 1987).

Anticonvulsant Potential

New 2-pyrazoline derivatives synthesized from 3-(substituted-phenyl)-1-pyridin-2-yl-propenones have been evaluated for their anticonvulsant activity using tests like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, showing appreciable activity at various doses. This indicates the therapeutic potential of pyridine analogs in the treatment of seizure disorders (S. Bhandari et al., 2013).

Color Tuning in Iridium Complexes

The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including 2-(1H-tetrazol-5-yl)pyridine analogs, have been explored for their wide span of redox and emission properties. This research demonstrates the utility of pyridine analogs in developing materials with potential applications in organic light-emitting devices (OLEDs) and biological labeling (Stefano Stagni et al., 2008).

Antimicrobial and Antitumor Synthesis

Efforts in synthesizing novel pyrazolo[3,4-b]pyridine-based compounds, starting from key intermediates and involving reactions with hydrazine hydrate, aldehydes, acid chlorides, and isothiocyanates, have identified compounds with promising anticancer activity. This highlights the importance of pyridine analogs in the development of new antimicrobial and antitumor agents (P. Nagender et al., 2016).

Mechanism of Action

Properties

IUPAC Name

11-pyridin-3-ylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-21(20,11-3-2-6-15-9-11)17-7-8-18-14(10-17)12-4-1-5-13(12)16-18/h2-3,6,9H,1,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGAVPYFJUIRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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